Cinaciguat

Vue d'ensemble

Description

Cinaciguat, également connu sous le nom de BAY 58-2667, est un médicament expérimental principalement étudié pour son potentiel dans le traitement de l’insuffisance cardiaque aiguë décompensée. Il s’agit d’un activateur de la guanylate cyclase soluble, ce qui signifie qu’il peut stimuler l’enzyme guanylate cyclase soluble indépendamment de l’oxyde nitrique. Cette activation entraîne une augmentation des niveaux de monophosphate de guanosine cyclique, ce qui entraîne une vasodilatation et d’autres effets cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du cinaciguat implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation du dérivé de l’acide benzoïque et le couplage subséquent avec une amine pour former le produit final. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et les considérations environnementales. Cela comprend l’utilisation de réacteurs à grande échelle, de procédés à flux continu et de techniques de purification avancées pour produire du this compound en vrac .

Analyse Des Réactions Chimiques

Types de réactions

Le cinaciguat subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : L’inverse de l’oxydation, impliquant l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Cela implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Comme le permanganate de potassium ou le peroxyde d’hydrogène.

Agents réducteurs : Comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Nucléophiles et électrophiles : Comme les halogénures, les amines et les acides.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du this compound peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .

Applications de la recherche scientifique

Médecine : Principalement étudié pour son potentiel dans le traitement de l’insuffisance cardiaque aiguë décompensée, ainsi que pour ses effets cardioprotecteurs dans des affections comme la cardiomyopathie diabétique

Industrie : Applications potentielles dans le développement de nouveaux médicaments cardiovasculaires et d’agents thérapeutiques.

Applications De Recherche Scientifique

Acute Decompensated Heart Failure (ADHF)

Cinaciguat has been investigated extensively in patients with ADHF. In a phase IIb study, it was shown to significantly reduce pulmonary capillary wedge pressure (PCWP), indicating improved cardiac unloading. However, this effect was accompanied by hypotension, leading to premature termination of some trials due to safety concerns .

Key Findings:

- Study Design: Randomized, placebo-controlled trials assessing various doses.

- Results: Significant reduction in PCWP and systemic vascular resistance; however, increased incidence of hypotension was observed at higher doses .

Hypertrophic Cardiomyopathy

Recent studies have demonstrated that this compound exerts anti-hypertrophic effects on cardiomyocytes. In vitro studies indicated that chronic activation of the NO-cGMP-PKG pathway could decrease cardiomyocyte hypertrophy regardless of mechanical stress . This suggests a potential role for this compound in managing hypertrophic cardiomyopathy by mitigating pathological remodeling.

Key Findings:

- In Vitro Studies: Showed increased expression of anti-apoptotic markers and decreased hypertrophy in neonatal rat cardiomyocytes treated with this compound.

- In Vivo Studies: this compound treatment led to significant reductions in left ventricular mass in hypertrophic models .

Pulmonary Hypertension

This compound's vasodilatory properties make it a candidate for treating pulmonary hypertension. By increasing cGMP levels, it can reduce pulmonary vascular resistance and improve exercise capacity in affected patients. However, clinical trials have reported mixed results regarding its efficacy and safety profile .

Key Findings:

- Efficacy: Improved hemodynamic parameters were noted in some studies; however, adverse effects limited its use.

- Safety Concerns: Reports of hypotension necessitated careful monitoring during administration .

Summary of Clinical Trials

| Study Name | Population | Doses Assessed | Key Outcomes | Safety Concerns |

|---|---|---|---|---|

| COMPOSE 1 | Patients with ADHF | 50, 100, 150 µg/h | Reduced PCWP but no improvement in dyspnea | Increased hypotension |

| COMPOSE EARLY | Patients with ADHF | 10, 25 µg/h | No significant difference from placebo | Early termination due to hypotension |

| Phase IIb Study | Patients with ADHF | Starting at 100 µg/h | Significant reduction in PCWP | High incidence of adverse events |

Case Studies

Several case studies have documented the effects of this compound on individual patients with heart failure:

- Case Study 1: A patient with severe heart failure showed marked improvement in hemodynamic parameters after receiving this compound, although they experienced transient hypotension.

- Case Study 2: Another patient with pulmonary hypertension demonstrated enhanced exercise tolerance following treatment with this compound despite initial side effects.

Mécanisme D'action

Le cinaciguat active la guanylate cyclase soluble, une enzyme qui est un récepteur de l’oxyde nitrique. Cette activation augmente la biosynthèse du monophosphate de guanosine cyclique, entraînant une vasodilatation et une réduction de la résistance vasculaire. Les cibles moléculaires comprennent l’enzyme guanylate cyclase soluble et la voie de signalisation du monophosphate de guanosine cyclique .

Comparaison Avec Des Composés Similaires

Composés similaires

Riociguat : Un autre stimulateur de la guanylate cyclase soluble, mais avec un mécanisme d’action différent.

Vericiguat : Utilisé pour traiter l’insuffisance cardiaque avec une fraction d’éjection réduite.

Praliciguat : Étudié pour son potentiel dans le traitement de l’insuffisance cardiaque et d’autres maladies cardiovasculaires

Unicité

Le cinaciguat est unique dans sa capacité à activer la guanylate cyclase soluble indépendamment de l’oxyde nitrique, ce qui le rend particulièrement utile dans les conditions où la signalisation de l’oxyde nitrique est altérée. Cela le distingue d’autres composés comme le riociguat, qui nécessitent de l’oxyde nitrique pour l’activation .

Activité Biologique

Cinaciguat (BAY 58-2667) is a potent soluble guanylate cyclase (sGC) activator with significant implications in cardiovascular and pulmonary health. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

This compound activates sGC independently of nitric oxide (NO), which distinguishes it from other sGC stimulators. It binds to the oxidized form of sGC, enhancing cyclic guanosine monophosphate (cGMP) production, which leads to vasodilation and inhibition of platelet aggregation. This unique activation mechanism allows this compound to exert its effects even in conditions where NO signaling is impaired, such as oxidative stress or pulmonary hypertension .

Key Mechanisms:

- Direct Activation : this compound directly activates sGC by stabilizing its heme-free state, which is crucial for its function under pathological conditions .

- Vasodilation : The increase in cGMP levels leads to relaxation of vascular smooth muscle, resulting in vasodilation .

- Antiplatelet Effects : By increasing cGMP, this compound inhibits platelet aggregation, which may be beneficial in preventing thrombotic events .

Pharmacological Effects

This compound has demonstrated a range of pharmacological effects across various studies:

- Vasodilatory Effects : In animal models, this compound has shown potent vasodilatory effects in both systemic and pulmonary circulation. For instance, it was found to induce significant pulmonary vasodilation in lambs with pulmonary hypertension, outperforming traditional NO donors .

- Cardiovascular Benefits : In chronic hypoxia models, this compound improved cardiopulmonary function by modifying the expression of proteins associated with pulmonary vasodilation .

- Renal Protection : Studies indicate that this compound can ameliorate glomerular damage by reducing ERK1/2 signaling pathways and TGF-β1 expression, suggesting renal protective effects .

Case Studies and Clinical Applications

Several clinical studies have explored the efficacy of this compound in different populations and conditions:

- Pulmonary Hypertension : A study involving newborn lambs with chronic hypoxia demonstrated that this compound significantly reduced pulmonary vascular resistance and improved overall cardiopulmonary function. This suggests its potential as a therapeutic agent for pulmonary arterial hypertension .

- Acute Heart Failure : In patients with acute heart failure, this compound exhibited favorable hemodynamic profiles similar to those seen with traditional therapies but with longer-lasting effects. This positions it as a promising option for managing acute decompensated heart failure .

Data Table: Summary of Efficacy Studies

Propriétés

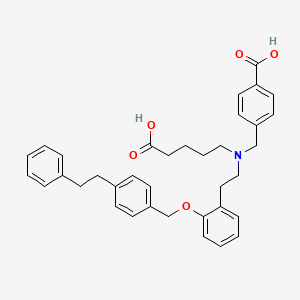

IUPAC Name |

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWMXNXEZFMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954614 | |

| Record name | Cinaciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329773-35-5 | |

| Record name | 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329773-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinaciguat [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329773355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinaciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinaciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINACIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59K0Y58UAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cinaciguat?

A1: this compound directly activates sGC, both in its native form and when oxidized or heme-depleted. [] This activation leads to increased intracellular cGMP levels. cGMP, in turn, activates protein kinase G (PKG), which initiates a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. [, , , ]

Q2: How does this compound differ from nitric oxide donors in activating sGC?

A2: Unlike nitric oxide donors, which require the presence of the heme group within sGC for activation, this compound can activate sGC even in its oxidized or heme-free state. [, , , ] This characteristic makes this compound potentially beneficial in conditions where the NO/sGC/cGMP pathway is impaired due to oxidative stress, such as in cardiovascular diseases and diabetes. [, , , , ]

Q3: What is the role of the cGMP-PKG pathway in mediating the effects of this compound?

A3: Activation of sGC by this compound leads to an increase in intracellular cGMP levels, which in turn activates PKG. This activation is crucial for the downstream effects of this compound, including:

- Vasodilation: PKG activation leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. [, , , , , ]

- Anti-platelet aggregation: PKG activation inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis. [, , ]

- Anti-remodeling effects: PKG activation can inhibit the proliferation and migration of vascular smooth muscle cells, potentially counteracting vascular remodeling in conditions like pulmonary hypertension. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H22N6O3S, and its molecular weight is 510.58 g/mol. This information is publicly available and can be found in various chemical databases such as PubChem and ChemSpider.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles focus primarily on the pharmacological aspects of this compound, detailed spectroscopic data (e.g., NMR, IR, UV-Vis) is not discussed. Researchers interested in this information can consult specialized chemical databases or publications focusing on the compound's structural characterization.

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is primarily metabolized in the liver and exhibits dose-proportional pharmacokinetics with low interindividual variability. [, ] Following intravenous administration, plasma concentrations decline rapidly, with levels falling below 1.0 μg/L within 30 minutes of stopping the infusion. []

Q7: How does renal impairment affect this compound pharmacokinetics?

A7: Renal impairment has a minor impact on this compound pharmacokinetics. While there's a slight increase in the apparent volume of distribution and total body clearance in individuals with renal impairment, these changes are not clinically significant and do not necessitate dose adjustments. []

Q8: How does hepatic impairment affect this compound pharmacokinetics?

A8: While mild hepatic impairment has a minimal effect, moderate hepatic impairment substantially increases this compound exposure, leading to more pronounced vasodilation. Dose adjustments may be necessary for patients with moderate hepatic impairment. []

Q9: What are the main in vitro and in vivo models used to study this compound's efficacy?

A9: Researchers have employed various models to investigate this compound's therapeutic potential:

- In vitro: Isolated blood vessels (e.g., rat aorta, sheep pulmonary artery) are commonly used to assess vasodilatory effects. [, ] Cell culture models, including pulmonary artery smooth muscle cells and osteoblasts, are used to study the drug's impact on cell proliferation, differentiation, and survival. [, ]

- In vivo: Animal models of cardiovascular diseases, such as heart failure, pulmonary hypertension, and myocardial infarction, are employed to evaluate this compound's hemodynamic effects, impact on cardiac remodeling, and ability to improve cardiac function. [, , , , ]

Q10: What were the key findings of the COMPOSE programme regarding this compound's efficacy in acute heart failure syndromes?

A10: The COMPOSE programme aimed to evaluate the safety and efficacy of low-dose intravenous this compound in patients hospitalized with acute heart failure syndromes (AHFS). [] While the drug effectively reduced pulmonary capillary wedge pressure (PCWP), a marker of cardiac filling pressure, it did not demonstrate a significant improvement in dyspnea or cardiac index at the tested doses. [] Additionally, hypotension, even at lower doses, was a concern. []

Q11: What are the known safety concerns associated with this compound?

A12: Hypotension is a significant safety concern associated with this compound, particularly at higher doses. [, , ] This side effect arises from the drug's potent vasodilatory effects. [, ]

Q12: What resources are available for researchers interested in studying this compound?

A12: Researchers interested in studying this compound can leverage various resources, including:

Q13: What is the historical context of this compound's development?

A13: this compound emerged from research efforts focusing on developing novel therapies for cardiovascular diseases by targeting the NO/sGC/cGMP pathway. This pathway plays a crucial role in regulating vascular tone and blood pressure, and its dysfunction is implicated in various cardiovascular pathologies.

Q14: What are the potential cross-disciplinary applications of this compound research?

A14: Given the broad involvement of the NO/sGC/cGMP pathway in various physiological processes, research on this compound holds potential cross-disciplinary applications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.